Cas no 1006365-14-5 (2(1H)-Pyridinone, 6-(2-quinolinyl)-)

2(1H)-Pyridinone, 6-(2-quinolinyl)- 化学的及び物理的性質
名前と識別子
-
- 2(1H)-Pyridinone, 6-(2-quinolinyl)-
- AT36970
- 6-(Quinolin-2-yl)pyridin-2(1H)-one
- SCHEMBL24518499
- 6-quinolin-2-yl-1H-pyridin-2-one
- 1006365-14-5
- CS-0526972
- 6-(QUINOLIN-2-YL)PYRIDIN-2-OL
-
- MDL: MFCD11876334
- インチ: 1S/C14H10N2O/c17-14-7-3-6-12(16-14)13-9-8-10-4-1-2-5-11(10)15-13/h1-9H,(H,16,17)
- InChIKey: RTWWWGPPLPBCMF-UHFFFAOYSA-N
- ほほえんだ: C1(=O)NC(C2C=CC3C(N=2)=CC=CC=3)=CC=C1
計算された属性
- せいみつぶんしりょう: 222.079312947g/mol
- どういたいしつりょう: 222.079312947g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 1
- 複雑さ: 372
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 42Ų
- 疎水性パラメータ計算基準値(XlogP): 2.1
2(1H)-Pyridinone, 6-(2-quinolinyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1597636-1g |
6-(Quinolin-2-yl)pyridin-2(1H)-one |
1006365-14-5 | 98% | 1g |
¥6890 | 2023-03-15 | |
Ambeed | A1508707-1g |
6-(Quinolin-2-yl)pyridin-2(1H)-one |
1006365-14-5 | 98% | 1g |
$833.0 | 2024-04-26 | |
Ambeed | A1508707-250mg |
6-(Quinolin-2-yl)pyridin-2(1H)-one |
1006365-14-5 | 98% | 250mg |
$368.0 | 2024-04-26 | |
Aaron | AR024VXT-100mg |
6-(Quinolin-2-Yl)Pyridin-2(1H)-One |
1006365-14-5 | 97% | 100mg |
$64.00 | 2025-02-13 | |
AstaTech | AT36970-0.25/G |
6-(QUINOLIN-2-YL)PYRIDIN-2-OL |
1006365-14-5 | 95% | 0.25g |
$360 | 2023-09-18 | |
AstaTech | AT36970-1/G |
6-(QUINOLIN-2-YL)PYRIDIN-2-OL |
1006365-14-5 | 95% | 1g |
$735 | 2023-09-18 | |
1PlusChem | 1P024VPH-250mg |
6-(Quinolin-2-yl)pyridin-2(1H)-one |
1006365-14-5 | 97% | 250mg |
$581.00 | 2023-12-27 | |
Ambeed | A1508707-100mg |
6-(Quinolin-2-yl)pyridin-2(1H)-one |
1006365-14-5 | 98% | 100mg |
$212.0 | 2024-04-26 | |
Aaron | AR024VXT-5g |
6-(Quinolin-2-Yl)Pyridin-2(1H)-One |
1006365-14-5 | 97% | 5g |
$1163.00 | 2025-02-13 | |
Aaron | AR024VXT-250mg |
6-(Quinolin-2-Yl)Pyridin-2(1H)-One |
1006365-14-5 | 97% | 250mg |
$117.00 | 2025-02-13 |
2(1H)-Pyridinone, 6-(2-quinolinyl)- 関連文献
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Alan B. Lidiard Phys. Chem. Chem. Phys., 2003,5, 2161-2163
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Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
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Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
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Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Yamin Shi,Jiarui Hu,Jian Chen,Yaxin Xu,Wantian Yang,Junnian Chen,Yunbin He Nanoscale Adv., 2020,2, 4822-4829
2(1H)-Pyridinone, 6-(2-quinolinyl)-に関する追加情報
Introduction to 2(1H)-Pyridinone, 6-(2-quinolinyl)- (CAS No. 1006365-14-5) and Its Emerging Applications in Chemical Biology
2(1H)-Pyridinone, 6-(2-quinolinyl)-, identified by the CAS number 1006365-14-5, is a heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique structural and pharmacological properties. This compound belongs to the pyridinone class, characterized by a nitrogen-containing six-membered ring, and incorporates a quinolinyl moiety at the 6-position. The presence of these functional groups imparts distinct chemical reactivity and biological activity, making it a valuable scaffold for drug discovery and mechanistic studies.
The 2(1H)-Pyridinone, 6-(2-quinolinyl)- scaffold has been extensively explored in recent years for its potential applications in modulating various biological pathways. One of the most compelling aspects of this compound is its ability to interact with biological targets such as enzymes and receptors, thereby influencing cellular processes. The quinolinyl group, in particular, is known for its broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This has led to extensive research into derivatives of this compound as candidates for therapeutic intervention.
Recent studies have highlighted the role of 2(1H)-Pyridinone, 6-(2-quinolinyl)- in developing novel pharmacological agents. For instance, researchers have demonstrated its efficacy in inhibiting specific enzymes involved in cancer progression. The quinolinyl moiety enhances binding affinity to target proteins by forming multiple hydrogen bonds and hydrophobic interactions, which is crucial for drug design. This property has been leveraged to create highly selective inhibitors with minimal off-target effects.
In addition to its applications in oncology, 2(1H)-Pyridinone, 6-(2-quinolinyl)- has shown promise in addressing neurological disorders. The compound's ability to cross the blood-brain barrier and interact with neurotransmitter systems makes it an attractive candidate for treating conditions such as Alzheimer's disease and Parkinson's disease. Preclinical studies have indicated that derivatives of this compound can modulate cholinergic and dopaminergic pathways, potentially alleviating symptoms associated with these neurodegenerative diseases.
The synthesis of 2(1H)-Pyridinone, 6-(2-quinolinyl)- involves multi-step organic reactions that highlight the compound's synthetic versatility. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that researchers can access high-quality material for their studies. Techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-catalyzed hydrogenation have been particularly useful in constructing the complex framework of this molecule.
From a computational chemistry perspective, 2(1H)-Pyridinone, 6-(2-quinolinyl)- has been subjected to extensive molecular modeling studies to elucidate its binding interactions with biological targets. These studies have provided insights into the structural features that contribute to its potency and selectivity. By integrating experimental data with computational predictions, researchers can refine molecular designs to enhance pharmacological properties.
The growing interest in 2(1H)-Pyridinone, 6-(2-quinolinyl)- has also spurred innovation in drug delivery systems. Researchers are exploring novel formulations that can improve bioavailability and target specificity. Lipid nanoparticles and polymeric micelles have emerged as promising carriers for delivering this compound to sites of action while minimizing systemic side effects.
Future directions in the study of 2(1H)-Pyridinone, 6-(2-quinolinyl)- include investigating its role in modulating immune responses. Preliminary evidence suggests that this compound can influence immune cell function by interacting with receptors such as Toll-like receptors (TLRs). Such findings open up possibilities for developing immunomodulatory therapies targeting autoimmune diseases and chronic infections.
The versatility of CAS No. 1006365-14-5 makes it a valuable tool for interdisciplinary research. By combining insights from organic chemistry, medicinal chemistry, biochemistry, and pharmacology, scientists can uncover new therapeutic strategies based on this scaffold. Collaborative efforts between academic institutions and pharmaceutical companies are essential to translate these findings into clinical applications that benefit patients worldwide.
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